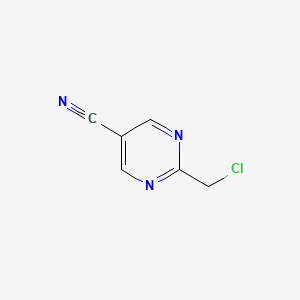

2-(Chloromethyl)pyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

2-(chloromethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-1-6-9-3-5(2-8)4-10-6/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEGWVUZPQOQQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270126 | |

| Record name | 2-(Chloromethyl)-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086393-94-3 | |

| Record name | 2-(Chloromethyl)-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)pyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Chloromethyl)pyrimidine-5-carbonitrile CAS number and structure

An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine-5-carbonitrile

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its molecular architecture, which combines a pyrimidine core, a reactive chloromethyl group, and a cyano moiety, makes it a versatile and valuable building block for the synthesis of complex molecular entities. The pyrimidine scaffold is a well-established "privileged structure," forming the core of numerous therapeutic agents due to its ability to engage with a wide range of biological targets.[1][2] The presence of the electrophilic chloromethyl group at the 2-position allows for facile nucleophilic substitution, enabling the strategic introduction of diverse functional groups and pharmacophores.[3]

This technical guide provides a comprehensive resource for researchers and drug development professionals, detailing the structure, properties, synthesis, reactivity, and applications of this compound. It aims to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is identified by the CAS Number 1086393-94-3.[4] Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 1086393-94-3 | [4] |

| Molecular Formula | C₆H₄ClN₃ | [5] |

| Molecular Weight | 153.57 g/mol | [5] |

| IUPAC Name | This compound | N/A |

| SMILES | C1=C(C=NC(=N1)CCl)C#N | [5] |

| InChI | InChI=1S/C6H4ClN3/c7-1-6-9-3-5(2-8)4-10-6/h3-4H,1H2 | [5] |

| Appearance | Typically an off-white to yellow solid | N/A |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | N/A |

Molecular Structure

The structure combines an aromatic pyrimidine ring with two key functional groups that dictate its reactivity and utility. The nitrile group at the 5-position and the nitrogen atoms within the ring are electron-withdrawing, which significantly influences the reactivity of the chloromethyl group at the 2-position.

Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic methods. While a dedicated public spectrum for this specific molecule is not available, its expected spectroscopic characteristics can be reliably predicted based on its constituent functional groups and data from analogous structures like 2-(chloromethyl)pyrimidine.[6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic pyrimidine protons and the aliphatic chloromethyl protons.

-

Pyrimidine Protons (H-4, H-6) : These protons will appear as singlets or doublets in the downfield region (typically δ 8.5-9.5 ppm). The strong electron-withdrawing effect of the ring nitrogens and the adjacent nitrile group deshields these protons significantly.

-

Methylene Protons (-CH₂-) : A sharp singlet corresponding to the two protons of the chloromethyl group is expected around δ 4.8-5.2 ppm.[6] Its downfield shift is due to the electronegativity of the adjacent chlorine atom and the pyrimidine ring.

¹³C NMR Spectroscopy

The carbon spectrum will provide key information about the carbon framework.

-

Pyrimidine Carbons : Carbons within the pyrimidine ring will resonate in the aromatic region (δ 120-170 ppm). The carbon atom C2, attached to the chloromethyl group, will be significantly downfield.

-

Nitrile Carbon (-C≡N) : The carbon of the cyano group will appear as a sharp, less intense signal in the δ 115-120 ppm range.

-

Methylene Carbon (-CH₂Cl) : This carbon is expected to appear in the aliphatic region, typically around δ 40-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak corresponding to the mass of the molecule (m/z ≈ 153). A characteristic isotopic pattern for the M+2 peak at approximately 33% the intensity of the M⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope, confirming the presence of one chlorine atom.[6]

-

Key Fragmentation : Common fragmentation pathways would likely involve the loss of a chlorine radical (·Cl) or the entire chloromethyl group (·CH₂Cl).

General Protocol for NMR Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate characterization.

-

Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6]

-

Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) and allow the instrument to lock onto the solvent signal and shim for optimal magnetic field homogeneity.

-

Data Acquisition : Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the isotope.

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard like tetramethylsilane (TMS).[7]

Synthesis and Reactivity

Plausible Synthetic Pathway

Step 2: Chlorination of 2-(Hydroxymethyl)pyrimidine-5-carbonitrile (Generalized Protocol)

This critical step converts the precursor alcohol into the reactive chloromethyl target compound. The use of thionyl chloride is a standard and effective method for this transformation.[8]

-

Reaction Setup : In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend or dissolve 2-(hydroxymethyl)pyrimidine-5-carbonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) at 0 °C.

-

Reagent Addition : Slowly add thionyl chloride (SOCl₂, 1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[8] The causality for this slow addition is to control the exothermic reaction and prevent potential side reactions.

-

Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Carefully quench the reaction by slowly pouring the mixture into a cold, saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and the HCl byproduct.

-

Extraction and Purification : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final product.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for this compound is nucleophilic substitution (SN2) at the methylene carbon.[3] The chlorine atom is a good leaving group, and the adjacent carbon is highly electrophilic. This electrophilicity is enhanced by the strong electron-withdrawing nature of both the pyrimidine ring and the 5-cyano group, which pull electron density away from the reaction center, making it more susceptible to nucleophilic attack.[3]

This reactivity allows for the facile introduction of a wide array of nucleophiles, including amines, thiols, alcohols, and carbanions, making it an ideal starting material for building molecular diversity.

Safety and Handling

Due to its reactive nature, this compound must be handled with appropriate safety precautions. It is classified as harmful and corrosive.

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H314 | Causes severe skin burns and eye damage. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

| Source:[4] |

Handling Recommendations :

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a pivotal synthetic intermediate with significant potential for accelerating drug discovery programs. Its well-defined reactivity, centered on the electrophilic chloromethyl group, allows for the systematic and efficient synthesis of diverse compound libraries. The prevalence of the pyrimidine-5-carbonitrile scaffold in clinically relevant molecules, particularly kinase inhibitors, underscores the importance of this building block. By understanding its chemical properties, synthetic accessibility, and reactivity profile, researchers can effectively leverage this compound to develop novel therapeutics targeting a range of human diseases.

References

-

Chemical Label for this compound. (n.d.). Retrieved from Google Search. [4]2. PubChemLite. (n.d.). This compound (C6H4ClN3). Retrieved from PubChem. [5]3. Abovchem. (n.d.). 2-chloropyrimidine-5-carbonitrile - CAS:1753-50-0. Retrieved from Abovchem. [9]4. BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. Retrieved from BenchChem. [10]5. BenchChem. (2025). Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Alternatives. Retrieved from BenchChem. [11]6. Al-Warhi, T., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(15), 4868. [Link] [12]7. BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from BenchChem. [8]8. BenchChem. (2025). Benchmarking the Reactivity of 2-(Chloromethyl)pyrimidine Hydrochloride: A Comparative Guide. Retrieved from BenchChem. [3]9. BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues. Retrieved from BenchChem. [6]10. molecularinfo.com. (n.d.). Cas Number 54198-88-8|2-(Chloromethyl)pyrimidine|C5H5ClN2. Retrieved from molecularinfo.com. [13]11. BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-(Chloromethyl)pyrimidine Hydrochloride: A Technical Guide. Retrieved from BenchChem. [7]12. BenchChem. (2025). An In-depth Technical Guide to 2-(Chloromethyl)pyrimidine hydrochloride: A Key Intermediate in Drug Discovery. Retrieved from BenchChem. [14]13. Cayman Chemical. (n.d.). 2-(chloromethyl)-Pyrimidine (hydrochloride) (CAS 936643-80-0). Retrieved from Cayman Chemical. [15]14. Sigma-Aldrich. (n.d.). 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3. Retrieved from Sigma-Aldrich. 15. BenchChem. (2025). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers. Retrieved from BenchChem. [1]16. Ghorab, M. M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(42), 26039-26055. [Link] [16]17. Al-Warhi, T., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. [Link] [17]18. BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride. Retrieved from BenchChem. [2]19. Zhang, L., & Wang, G. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o666. [Link] [18]20. ChemicalBook. (n.d.). 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum. Retrieved from ChemicalBook. [19]21. Bridge Organics. (n.d.). 2-(Chloromethyl)pyrimidine HCl. Retrieved from Bridge Organics. [20]22. Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride. Retrieved from Sigma-Aldrich. 23. Ghorab, M. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(3), 1630-1644. [Link] [21]24. U.S. Patent No. 5,329,011A. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents. [22]25. PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemical-label.com [chemical-label.com]

- 5. PubChemLite - this compound (C6H4ClN3) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-chloropyrimidine-5-carbonitrile - CAS:1753-50-0 - Abovchem [abovchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. molecularinfo.com [molecularinfo.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]

- 20. bridgeorganics.com [bridgeorganics.com]

- 21. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

physicochemical properties of 2-(chloromethyl)pyrimidine derivatives

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)pyrimidine Derivatives

Introduction

2-(Chloromethyl)pyrimidine and its derivatives represent a class of heterocyclic organic compounds that are pivotal as versatile building blocks in synthetic and medicinal chemistry.[1][2] Their significance is rooted in the bifunctional nature of their structure: a pyrimidine core, which is a "privileged structure" in drug discovery, and a reactive chloromethyl group.[2][3] The pyrimidine scaffold is a fundamental component of nucleobases and is found in numerous clinically approved therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties.[3][4]

The chloromethyl group serves as a reactive handle, susceptible to nucleophilic substitution, which allows for the straightforward introduction of the pyrimidin-2-ylmethyl moiety into a diverse array of molecular scaffolds.[1][3] This reactivity is fundamental to creating extensive compound libraries for high-throughput screening in drug discovery programs.[4][5] An in-depth understanding of the physicochemical properties of these derivatives is, therefore, paramount for researchers, scientists, and drug development professionals. These properties govern the compounds' handling, storage, reactivity, and ultimately, their biological activity and potential as therapeutic agents.[6]

This technical guide provides a comprehensive exploration of the core physicochemical characteristics, stability, spectroscopic profile, and reactivity of 2-(chloromethyl)pyrimidine and its derivatives. It is designed to equip researchers with the foundational knowledge and practical insights necessary for the effective synthesis, manipulation, and application of this important class of chemical intermediates.

Core Physicochemical Properties

The physicochemical properties of 2-(chloromethyl)pyrimidine and its derivatives are critical determinants of their behavior in both chemical and biological systems. These properties, including melting point, boiling point, solubility, and pKa, dictate the conditions required for storage, reaction, and formulation.

The parent compound, 2-(chloromethyl)pyrimidine, is a brown liquid, while its hydrochloride salt is a crystalline solid, which is often favored for its improved handling and stability.[6] The hydrochloride salt exhibits moderate solubility in polar aprotic solvents like DMF and DMSO and has limited solubility in alcohols such as ethanol.[7][8]

Data Summary: Core Compound and its Hydrochloride Salt

The following table summarizes the key physicochemical properties of 2-(chloromethyl)pyrimidine and its commonly used hydrochloride salt.

| Property | 2-(Chloromethyl)pyrimidine | 2-(Chloromethyl)pyrimidine Hydrochloride |

| CAS Number | 54198-88-8[6] | 936643-80-0[2][6] |

| Molecular Formula | C₅H₅ClN₂[6] | C₅H₅ClN₂ · HCl[2][6] |

| Molecular Weight | 128.56 g/mol [6] | 165.02 g/mol [2][6] |

| Appearance | Brown liquid[6] | Crystalline solid[2][6] |

| Melting Point | Not available | 138-140 °C[2][6] |

| Boiling Point | 101-103 °C at 26 Torr[6] | Not available |

| pKa (Predicted) | 0.43 ± 0.13[6] | Not available |

| Solubility | Not available | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL[6][8] |

| Storage Temperature | Inert atmosphere, -20°C[6] | -20°C[6][8] |

Properties of Selected Derivatives

The can be significantly altered by the introduction of various substituents onto the pyrimidine ring or by substitution of the chloro- group. These modifications are a cornerstone of medicinal chemistry, allowing for the fine-tuning of properties like solubility, lipophilicity, and target binding affinity. For instance, the properties of the analogous pyridine derivative are well-documented and provide a useful reference.

| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3[6] | C₆H₅Cl₂N | 162.02[6] | 37-42[6] |

| 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3[9] | C₆H₇Cl₂N | 164.03[9] | 120-124[10] |

Stability and Storage

The stability of 2-(chloromethyl)pyrimidine derivatives is a critical consideration for their synthesis, storage, and application. The chloromethyl group makes these compounds reactive, particularly towards nucleophiles.

Factors Influencing Stability

Several environmental factors can contribute to the degradation of these compounds:

-

Moisture: 2-(Chloromethyl)pyrimidine hydrochloride is susceptible to hydrolysis in the presence of water, which leads to the formation of the corresponding 2-(hydroxymethyl)pyrimidine.[11]

-

Temperature: Elevated temperatures can accelerate degradation. For long-term storage, temperatures of -20°C are recommended to maintain the compound's integrity.[8][12] The compound is reported to be stable for at least four years under these conditions.[8][12]

-

Nucleophilic Solvents: Solvents such as alcohols (methanol, ethanol) can react with the chloromethyl group, leading to the formation of ether byproducts.[11] Therefore, for the preparation of stock solutions, aprotic, non-nucleophilic solvents like DMF or DMSO are preferred.[11] It is best practice to prepare solutions fresh or store them at -20°C for one month or -80°C for up to six months to minimize degradation.[11][13]

Caption: Factors influencing the stability of 2-(chloromethyl)pyrimidine hydrochloride.[12]

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is indispensable for the confirmation of the chemical structure and the assessment of purity for 2-(chloromethyl)pyrimidine derivatives.[6] Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to fully characterize these molecules.

While comprehensive spectroscopic data for 2-(chloromethyl)pyrimidine and its hydrochloride salt are not always readily available in public literature, data from closely related analogues, such as 2-(chloromethyl)pyridine hydrochloride, can serve as a valuable reference for predicting spectral characteristics.[2][14]

Summary of Spectroscopic Data

| Technique | 2-(Chloromethyl)pyrimidine | 2-(Chloromethyl)pyrimidine Hydrochloride |

| ¹H NMR | Data not readily available | Available. Protons on the pyrimidine ring and the methylene protons are deshielded.[6][15] |

| ¹³C NMR | Data not readily available | Data not readily available. The carbon attached to the halogen is significantly influenced by its electronegativity.[15] |

| IR Spectroscopy | Data not readily available | Available. Characteristic vibrations for C-Cl, C-N, and aromatic C-H bonds are expected.[6] |

| Mass Spectrometry | Expected M+ at ~128 m/z[14] | Data not readily available. Fragmentation may involve loss of the chloromethyl group.[14] |

| UV-Vis (λmax) | Not available | 206, 248 nm[6][8] |

Experimental Protocol: FT-IR Spectroscopy

The following is a general protocol for acquiring an FT-IR spectrum of a solid sample, which can be applied to crystalline 2-(chloromethyl)pyrimidine derivatives.

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest method.

-

KBr Pellet: Alternatively, grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[15]

-

-

Data Acquisition:

-

Place the prepared sample in the FT-IR spectrometer.

-

Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[15]

-

-

Data Analysis:

-

Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Reactivity and Synthetic Applications

The chemical reactivity of 2-(chloromethyl)pyrimidine derivatives is dominated by the electrophilic nature of the carbon atom in the chloromethyl group.[2] The electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring enhances the partial positive charge on this carbon, making it highly susceptible to attack by nucleophiles.[1][16]

Nucleophilic Substitution (SN2) Reactions

The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) mechanism.[2][16] In this concerted, single-step process, a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride ion, which is a good leaving group.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 10. 2-氯甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

2-(Chloromethyl)pyrimidine-5-carbonitrile synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine-5-carbonitrile: Pathways, Protocols, and Mechanistic Insights

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development, primarily owing to the versatile reactivity of its chloromethyl group and the established biological significance of the pyrimidine scaffold.[1] This guide provides a comprehensive technical overview of the most efficient and reliable synthetic pathway to this key intermediate. We will delve into the strategic synthesis of its immediate precursor, 2-(hydroxymethyl)pyrimidine-5-carbonitrile, followed by a detailed examination of its subsequent chlorination. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights for researchers and drug development professionals. This document includes step-by-step, self-validating protocols, quantitative data summaries, and detailed mechanistic diagrams to ensure both theoretical understanding and practical reproducibility.

Strategic Approach: Retrosynthetic Analysis and Proposed Pathway

The synthesis of this compound is most effectively approached via a two-step sequence starting from the construction of a suitably functionalized pyrimidine ring. The primary disconnection in a retrosynthetic analysis points to the chlorination of a primary alcohol, a robust and high-yielding transformation in organic synthesis. This identifies 2-(hydroxymethyl)pyrimidine-5-carbonitrile as the key intermediate. This precursor can, in turn, be constructed through established cyclocondensation methods.

The forward synthesis, therefore, logically proceeds as follows:

-

Formation of the Pyrimidine Core : Synthesis of 2-(hydroxymethyl)pyrimidine-5-carbonitrile.

-

Chlorination : Conversion of the hydroxymethyl group to the target chloromethyl group using a suitable chlorinating agent.

This strategic pathway is advantageous as it utilizes a stable, easily handled alcohol intermediate and leverages a highly efficient final chlorination step.

Caption: Proposed two-step synthesis pathway.

Synthesis of the Key Precursor: 2-(Hydroxymethyl)pyrimidine-5-carbonitrile

The formation of the pyrimidine ring is a foundational step. While multiple routes to substituted pyrimidines exist, multicomponent reactions offer an efficient approach.[2] The synthesis of 2-(hydroxymethyl)pyrimidine-5-carbonitrile, for instance, can be achieved from simple starting materials through a cyclocondensation reaction. A plausible, though generalized, approach involves the reaction of an appropriate amidine with a β-dicarbonyl equivalent bearing the cyano group. For the scope of this guide, we will presume the availability of this key intermediate to focus on the critical chlorination step, which defines the synthesis of the title compound.

The Chlorination Step: From Alcohol to Alkyl Chloride

The conversion of 2-(hydroxymethyl)pyrimidine-5-carbonitrile to this compound is the cornerstone of this synthesis. The transformation of a primary alcohol to an alkyl chloride is efficiently achieved using thionyl chloride (SOCl₂).[3][4]

Rationale for Reagent Selection: Thionyl Chloride

Thionyl chloride is the reagent of choice for this conversion for several compelling reasons:

-

High Reactivity: It readily reacts with primary alcohols under mild conditions.[5]

-

Irreversible Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[5] Their evolution from the reaction mixture drives the equilibrium towards the products, ensuring a high conversion rate (Le Châtelier's principle).

-

Clean Work-up: The gaseous nature of the byproducts simplifies purification, as they are easily removed, leaving the desired product and any non-volatile impurities.

The reaction proceeds via an SNi (Substitution Nucleophilic, internal) mechanism, often with retention of configuration, though the presence of a base like pyridine can lead to inversion via a standard SN2 pathway.[6] For a primary, achiral substrate like 2-(hydroxymethyl)pyrimidine-5-carbonitrile, the distinction is moot, but the mechanism underscores the efficiency of the process.

Mechanism of Chlorination with Thionyl Chloride

The reaction involves two main stages:

-

Formation of a Chlorosulfite Ester: The alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. A proton is subsequently lost, forming a highly reactive alkyl chlorosulfite intermediate.

-

Nucleophilic Attack and Rearrangement: A chloride ion attacks the carbon atom bearing the chlorosulfite group. This can occur via an internal return of the chloride from the chlorosulfite (SNi) or by an external chloride ion (SN2). The C-O bond cleaves, and the intermediate decomposes to form the stable gaseous products SO₂ and HCl, along with the desired alkyl chloride.

Caption: Mechanism of alcohol chlorination using SOCl₂.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the chlorination of hydroxymethyl-heterocycles.[3][7]

Table 1: Materials and Reagents for Chlorination

| Material | Formula | M.W. ( g/mol ) | Role |

| 2-(Hydroxymethyl)pyrimidine-5-carbonitrile | C₆H₅N₃O | 147.12 | Substrate |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Chlorinating Agent |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | Quenching Agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |

| Diethyl Ether, anhydrous | (C₂H₅)₂O | 74.12 | Wash Solvent |

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend 2-(hydroxymethyl)pyrimidine-5-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the suspension over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up (Quenching): Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Caution: This step is exothermic and releases gas. Stir until the bubbling ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Caption: Experimental workflow for chlorination.

Quantitative Data and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed by HPLC.

Table 2: Expected Quantitative Data

| Parameter | Expected Value |

| Yield | 80-95% |

| Appearance | White to off-white solid |

| Purity (HPLC) | >97% |

Conclusion and Outlook

The synthesis of this compound is most reliably achieved through the chlorination of its hydroxymethyl precursor using thionyl chloride. This method is high-yielding, proceeds under mild conditions, and benefits from a straightforward work-up procedure. The resulting product is a highly valuable intermediate, with the chloromethyl group serving as a reactive electrophilic handle for nucleophilic substitution reactions.[8][9] This allows for the facile introduction of a diverse range of functionalities at the 2-position of the pyrimidine ring, making it an essential tool for the construction of complex molecular architectures in drug discovery programs.

References

-

Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). PubMed Central. [Link]

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing. [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). National Institutes of Health. [Link]

-

One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019, June 21). Indian Academy of Sciences. [Link]

-

Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (n.d.). Semantic Scholar. [Link]

-

New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (n.d.). PubMed Central. [Link]

-

Thionyl chloride. (n.d.). Wikipedia. [Link]

-

(PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. (2023, August 28). ResearchGate. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

-

Reaction with Thionyl Chloride. (2013, October 29). YouTube. [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic data of 2-(Chloromethyl)pyrimidine-5-carbonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)pyrimidine-5-carbonitrile

This guide provides a comprehensive technical overview of the spectroscopic data for this compound. As a pivotal building block in medicinal chemistry and drug development, the unambiguous structural confirmation and purity assessment of this intermediate are critical. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a field-proven framework for its acquisition, interpretation, and validation.

The narrative synthesizes data from analogous compounds and established spectroscopic principles to construct a reliable analytical profile, a common necessity in novel synthesis where direct reference standards may not be readily available.

The Molecular Blueprint: Structure and Significance

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a reactive chloromethyl group at the 2-position and an electron-withdrawing nitrile group at the 5-position. This specific arrangement of functional groups makes it a highly versatile precursor for introducing the pyrimidine-5-carbonitrile scaffold into more complex target molecules, particularly in the design of kinase inhibitors and other therapeutic agents.[1]

Accurate structural elucidation is the bedrock of its application. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is essential for a self-validating characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the limited availability of specific spectral data for the title compound, the following analysis is built upon well-established principles and data from closely related analogs like 2-(chloromethyl)pyrimidine.[2][3]

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this compound, the spectrum is expected to be relatively simple and highly informative. The powerful electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring, the nitrile group, and the chlorine atom will deshield the protons, shifting their signals downfield.[2]

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.2 | Singlet | 1H | H-6 | Adjacent to N1 and C5 (with CN group), highly deshielded. |

| ~9.0 | Singlet | 1H | H-4 | Adjacent to N3 and C5 (with CN group), highly deshielded. |

| ~4.9 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the pyrimidine ring and chlorine, deshielded. |

Causality Behind Experimental Choices: The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, which is essential for resolving closely spaced peaks in complex molecules.[3] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvent choices due to their ability to dissolve a wide range of organic compounds and their distinct solvent residual peaks that do not typically interfere with the analyte signals.[2]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to maximize magnetic field homogeneity.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into their electronic state. A proton-decoupled spectrum is typically acquired to simplify the signals to singlets, where each peak corresponds to a unique carbon atom.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C-2 | Attached to two electronegative nitrogens and the chloromethyl group. |

| ~161.0 | C-4 | Influenced by adjacent N3 and the C5-CN group. |

| ~159.0 | C-6 | Influenced by adjacent N1 and the C5-CN group. |

| ~118.0 | C-5 | Carbon bearing the nitrile group, typically shifted upfield relative to other ring carbons. |

| ~115.0 | C≡N | Characteristic chemical shift for a nitrile carbon. |

| ~45.0 | -CH₂Cl | Aliphatic carbon attached to an electronegative chlorine atom. |

Trustworthiness Through Self-Validation: The number of observed peaks in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbons in the molecule. For this compound, six distinct signals are predicted, providing a direct validation of the carbon framework's integrity.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial.

-

Instrument Setup: Use a spectrometer with a carbon-observe probe (e.g., 101 MHz for a 400 MHz instrument).

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.[2]

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2230 | Strong, Sharp | C≡N stretch (Nitrile) |

| ~3100-3000 | Medium | C-H stretch (Aromatic - Pyrimidine ring) |

| ~2960-2850 | Weak-Medium | C-H stretch (Aliphatic - CH₂) |

| ~1600-1400 | Medium-Strong | C=C and C=N stretching (in Pyrimidine ring)[2] |

| ~800-600 | Strong | C-Cl stretch[2] |

Authoritative Grounding: The presence of a strong, sharp absorption band around 2230 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.[4] Similarly, the bands in the 1400-1600 cm⁻¹ region are characteristic of the pyrimidine ring vibrations, while a strong band in the lower frequency region (600-800 cm⁻¹) confirms the C-Cl bond.[2][5]

Experimental Protocol: FT-IR Acquisition (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the crystalline solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Spectrum Collection: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] A background spectrum of the empty spectrometer should be collected first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the mass-to-charge ratio (m/z) of the intact molecule and its fragments, allowing for the confirmation of the molecular weight and elemental composition.

For this compound (C₆H₄ClN₃), the presence of chlorine is a key validation point. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.[2]

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Ion | Description |

| 153 / 155 | [M]⁺ | Molecular ion peak and its isotope peak (ratio ~3:1). |

| 118 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 104 | [M-CH₂Cl]⁺ | Loss of the chloromethyl radical. |

| 77 | [C₄H₃N₂]⁺ | Fragment from pyrimidine ring cleavage. |

Validation via Isotopic Pattern: The observation of two peaks for the molecular ion, separated by 2 m/z units and with a relative intensity of approximately 3:1, is strong evidence for the presence of a single chlorine atom in the molecule, thus validating a key component of the structure.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.[3]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the separated ions to generate the mass spectrum.

Integrated Spectroscopic Workflow

The true power of spectroscopic characterization lies in the integration of multiple techniques. Each method provides a piece of the puzzle, and together they create an unambiguous and self-validating structural proof.

Caption: Integrated workflow for spectroscopic structural elucidation.

Conclusion

The spectroscopic characterization of this compound is a clear example of modern analytical chemistry in practice. While direct reference spectra may be scarce, a robust and reliable analytical profile can be constructed by applying fundamental principles and comparative data from related structures. The combination of ¹H and ¹³C NMR to define the carbon-hydrogen framework, IR spectroscopy to confirm key functional groups (nitrile, C-Cl), and mass spectrometry to verify molecular weight and elemental composition provides a comprehensive and trustworthy validation of the molecule's identity and purity. This integrated approach is indispensable for ensuring the quality of critical intermediates used in pharmaceutical research and development.

References

- A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues. Benchchem.

- Spectroscopic and Synthetic Profile of 2-(Chloromethyl)pyrimidine Hydrochloride: A Technical Guide. Benchchem.

- An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride. Benchchem.

- 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2. Benchchem.

- Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Academy of Sciences.

Sources

2-(Chloromethyl)pyrimidine-5-carbonitrile safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-(Chloromethyl)pyrimidine-5-carbonitrile

Preamble: A Note on Synthesized Safety Data

This document provides a comprehensive guide to the safe handling of this compound. It is intended for an audience of trained professionals in research and drug development. A specific, verified Safety Data Sheet (SDS) for this exact compound (CAS No. 1086393-94-3) is not widely available in public repositories. Therefore, this guide has been meticulously synthesized by integrating direct GHS classification data for the target compound with safety protocols from structurally analogous chemicals, such as 2-(Chloromethyl)pyrimidine and other chlorinated pyridine/pyrimidine derivatives.[1][2][3][4] This approach provides a robust safety framework based on the anticipated reactivity and toxicology of the functional groups present in the molecule.

Section 1: Hazard Identification and Classification

This compound is a reactive intermediate that must be treated as a hazardous substance. The primary hazards are associated with its potential for severe irritation and burns, toxicity upon exposure, and reactivity.[5] The Globally Harmonized System (GHS) classifications, derived from available labeling information, provide the foundation for all handling protocols.[5]

GHS Hazard Profile

The compound is classified with significant acute and corrosive hazards.[5] Researchers must internalize these risks before any handling occurs.

| Hazard Class | Hazard Statement Code | Statement Description | GHS Pictogram |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | GHS05 (Corrosion) |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Data sourced from available chemical labeling.[5]

Inferred Hazards and Chemical Rationale

The chemical structure, featuring a reactive chloromethyl group and a pyrimidine core, suggests additional hazards common to similar compounds. The chloromethyl group is a potent alkylating agent, which is the likely mechanism behind its severe corrosive and irritant properties. Upon contact with moisture or certain nucleophiles, it can release hydrochloric acid (HCl), contributing to its corrosive nature and potential to damage respiratory tissues.[6]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory, combining engineering controls with a robust selection of PPE. The causality is clear: the compound's ability to cause severe burns and systemic harm necessitates isolating the researcher from the material.[5]

Engineering Controls

-

Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to manage vapor and aerosol exposure.[7]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][2]

-

Emergency Equipment: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a self-validating system to prevent contact through all potential exposure routes.

-

Hand Protection: Wear chemical-impermeable gloves. Given the corrosive nature, double-gloving is recommended. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[1]

-

Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe eye damage risk, a full-face shield must be worn over the goggles during any procedure with a risk of splashing or aerosol generation.[8][9]

-

Skin and Body Protection: A flame-resistant lab coat is required. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron should be worn.[1] All skin should be covered.

-

Respiratory Protection: Under normal fume hood use, respiratory protection may not be required. However, if there is a system failure, a spill, or if irritation is experienced, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[1]

Section 3: Safe Handling and Storage Protocols

Adherence to a strict handling workflow is critical for preventing accidents and ensuring experimental integrity.

Step-by-Step Handling Workflow

-

Pre-Handling Verification:

-

Confirm availability and functionality of fume hood, eyewash, and safety shower.

-

Don all required PPE as specified in Section 2.2.

-

Inspect the container for any signs of damage or leaks.[3]

-

Prepare all necessary equipment (spatulas, glassware, solvents) and waste containers within the fume hood to minimize movement.

-

-

Chemical Handling:

-

Gently open the container, avoiding inhalation of any dust or vapors.

-

Use non-sparking tools for transfers to prevent ignition of flammable solvents in the vicinity.[1]

-

Weigh the required amount directly into a tared container within the hood. Avoid creating dust.

-

Close the primary container securely immediately after use.[2]

-

-

Post-Handling Procedure:

-

Decontaminate any surfaces, spatulas, or glassware that came into contact with the chemical.

-

Treat all contaminated disposable materials (e.g., weighing paper, gloves) as hazardous waste.

-

Wash hands thoroughly with soap and water after removing gloves.[2]

-

Never eat, drink, or smoke in the laboratory handling area.[3]

-

Workflow Visualization

Caption: Logical flow for responding to emergencies involving the compound.

Section 5: Disposal Considerations

Disposal of this compound and its contaminated materials must be handled with the utmost care and in accordance with all local, state, and federal regulations.

-

Waste Classification: This material must be disposed of as hazardous waste. [10]* Disposal Method: The preferred method of disposal is through a licensed chemical destruction facility via controlled incineration with flue gas scrubbing to neutralize acidic byproducts. [1][2]Do not discharge into sewer systems or the environment. [1]* Container Disposal: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate must be collected and treated as hazardous waste. The container can then be punctured to prevent reuse and disposed of according to regulations. [1]

References

- Chemical Label - this compound. Google Search Result.

-

2-Chloro-5-(chloromethyl)pyridine Summary. PubChem, National Center for Biotechnology Information. [Link]

-

2-(Chloromethyl)pyrimidine hydrochloride Summary. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemical-label.com [chemical-label.com]

- 6. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-(Chloromethyl)pyridine hydrochloride 0.98 2-Picolyl chloride hydrochloride [sigmaaldrich.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Solubility Profile of 2-(Chloromethyl)pyrimidine Hydrochloride: A Technical Guide for Synthetic and Pharmaceutical Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 2-(Chloromethyl)pyrimidine hydrochloride is a critical heterocyclic building block in pharmaceutical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(chloromethyl)pyrimidine hydrochloride, synthesizing available quantitative data with foundational physicochemical principles. It offers field-proven experimental protocols for solubility determination and explains the causal mechanisms behind its solubility in different solvent classes, equipping researchers and drug development professionals with the knowledge to handle this intermediate effectively and safely.

Introduction to 2-(Chloromethyl)pyrimidine Hydrochloride

2-(Chloromethyl)pyrimidine hydrochloride (CAS No: 936643-80-0) is a reactive synthetic intermediate widely employed in the synthesis of complex pharmaceutical agents.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids (cytosine, thymine, uracil), vitamins, and a wide array of therapeutic drugs.[3][4] The presence of a reactive chloromethyl group makes this particular derivative a valuable electrophile for introducing the pyrimidine moiety into larger molecules.

Given its role as a precursor, knowledge of its solubility is not merely academic; it is a critical operational parameter. Efficient drug synthesis and development depend on:

-

Homogeneous Reaction Conditions: Ensuring the substrate is fully dissolved in the reaction solvent is key to achieving predictable kinetics and high yields.

-

Crystallization and Purification: Selecting appropriate solvent and anti-solvent systems for purification requires precise solubility data.

-

Formulation: For direct use or further processing, understanding its behavior in various excipients and solvent systems is essential.

This guide provides an in-depth look at the factors governing the solubility of this hydrochloride salt and a practical framework for its experimental determination.

Core Physicochemical Properties & Solubility Principles

The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. For 2-(chloromethyl)pyrimidine hydrochloride, two key features dominate its behavior: its ionic nature as a hydrochloride salt and the polarity of the core pyrimidine structure.

Molecular Structure: C₅H₅ClN₂ • HCl[1] Molecular Weight: 165.0 g/mol [2]

The fundamental principle governing solubility is that "like dissolves like." Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. As a hydrochloride salt, 2-(chloromethyl)pyrimidine is a highly polar, ionic compound. The protonated pyrimidine ring and the chloride counter-ion can engage in strong ion-dipole interactions with polar solvent molecules. This contrasts with its free base form, 2-(chloromethyl)pyrimidine, which would be significantly less polar. The conversion of an organic base to its hydrochloride salt is a common strategy to enhance aqueous or polar solvent solubility.[5][6]

The key intermolecular forces at play are:

-

Ion-Dipole Interactions: The strongest force, occurring between the ions of the salt and polar solvent molecules (e.g., water, DMSO, DMF).

-

Hydrogen Bonding: The protonated nitrogen on the pyrimidine ring can act as a hydrogen bond donor, while the nitrogen atoms and the chloride ion can act as acceptors. Protic solvents like water and ethanol can participate as both donors and acceptors.

-

Dipole-Dipole Interactions: Occur between the polar pyrimidine ring and polar aprotic solvents.

Therefore, high solubility is anticipated in polar solvents, while poor solubility is expected in nonpolar solvents like hydrocarbons.

Quantitative and Qualitative Solubility Data

Publicly available data on the solubility of 2-(chloromethyl)pyrimidine hydrochloride is limited but provides a clear trend. The data has been consolidated from chemical supplier technical sheets and databases.[1][7]

| Solvent Class | Solvent | Solubility (mg/mL) | Reference |

| Polar Aprotic | Dimethylformamide (DMF) | 30 | [1][7] |

| Dimethyl sulfoxide (DMSO) | 20 | [1][7] | |

| Polar Protic | Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | [1][7] |

| Water | Soluble | [8] | |

| Ethanol | 2 | [1][7] |

Analysis of Solubility Behavior in Key Solvent Classes

The quantitative data aligns perfectly with the physicochemical principles discussed.

-

High Solubility in Polar Aprotic Solvents (DMF, DMSO): The high solubility in DMF (30 mg/mL) and DMSO (20 mg/mL) is a direct result of their strong polarity and ability to effectively solvate both the cation (protonated pyrimidine) and the chloride anion through powerful ion-dipole and dipole-dipole interactions.[1][7] These solvents cannot donate hydrogen bonds but are excellent acceptors, which stabilizes the solute. The use of a related compound, 2-(chloromethyl)pyridine hydrochloride, as a reagent in DMF further supports the compatibility of this class of salts with such solvents.

-

Moderate to High Solubility in Polar Protic Solvents (Water, PBS, Ethanol): The compound is readily soluble in aqueous media like water and PBS.[1][7][8] Water is an excellent solvent due to its high polarity and ability to form strong hydrogen bonds and solvate ions. The slightly lower reported solubility in PBS (10 mg/mL) compared to DMF/DMSO may be influenced by pH or the presence of other salts, though it is still substantial.[1][7] The significantly lower solubility in ethanol (2 mg/mL) is noteworthy.[1][7] While ethanol is a polar protic solvent, its lower dielectric constant compared to water makes it less efficient at solvating and separating the ions of the salt, leading to reduced solubility.

-

Predicted Low Solubility in Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): While no specific data is cited in the search results, it can be authoritatively inferred that 2-(chloromethyl)pyrimidine hydrochloride will have negligible solubility in nonpolar solvents. The large energy mismatch between the highly polar, ionic solute and the nonpolar solvent, which interacts only through weak van der Waals forces, prevents dissolution.

Experimental Protocol for Solubility Determination

For solvents where data is unavailable, the following robust protocol, adapted from standard laboratory methodologies, can be used to determine solubility.[7][9] This protocol is designed as a self-validating system, proceeding from qualitative assessment to quantitative measurement.

Objective: To accurately determine the solubility of 2-(chloromethyl)pyrimidine hydrochloride in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

2-(chloromethyl)pyrimidine hydrochloride (purity ≥95%)[1]

-

Target solvent (analytical grade)

-

Calibrated analytical balance (±0.01 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated positive displacement pipettes

-

HPLC or UV-Vis spectrophotometer with a validated analytical method for the compound

-

Class A volumetric flasks and glassware

Step-by-Step Methodology:

Part A: Approximate Solubility Range Finding

-

Preparation: Add 1 mL of the test solvent to a 4 mL glass vial.

-

Incremental Addition: Weigh and add approximately 1 mg of the compound to the vial. Cap and vortex for 60 seconds. Visually inspect for complete dissolution against a dark background.

-

Iterative Process: If the solid dissolves, add another 2 mg. Vortex and inspect. Continue adding pre-weighed portions (e.g., 5 mg, 10 mg) until a small amount of solid material remains undissolved after vigorous mixing. This provides a rough estimate of the solubility limit.

Part B: Quantitative Determination via Equilibrium Method

-

Prepare a Saturated Solution: Based on the estimate from Part A, add an excess amount of the compound to a known volume of solvent in a sealed vial. For example, if the approximate solubility was 20 mg/mL, prepare a slurry of ~30 mg/mL. Causality: Using an excess of solid ensures that the solution reaches equilibrium at its saturation point.

-

Equilibration: Place the sealed vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. Causality: A long equilibration time is necessary to ensure the dissolution process has reached a thermodynamic steady state. For some compounds, particularly those with stable crystal lattices, this can be slow.

-

Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solid. Trustworthiness: This step is critical to ensure that no solid particulates are carried over into the sample for analysis, which would falsely inflate the solubility measurement.

-

Sample Preparation: Carefully pipette a precise aliquot of the clear supernatant and dilute it quantitatively with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method. Calculate the concentration of the compound in the original supernatant. This value represents the equilibrium solubility.

Visualization of Experimental Workflow

The following diagram outlines the logical flow for the experimental determination of solubility, incorporating decision points for a robust assessment.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. microbenotes.com [microbenotes.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Lynchpin of Pyrimidine-Based Drug Discovery: An In-Depth Technical Guide to 2-(Chloromethyl)pyrimidine Derivatives

Introduction: The Pyrimidine Core and the Power of a Reactive Handle

In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and to serve as a bioisostere for other aromatic systems like the phenyl ring.[2] From antiviral agents to kinase inhibitors for cancer therapy, the pyrimidine core is a cornerstone of modern drug design.[3][4]

This technical guide delves into a particularly valuable and reactive building block for the synthesis of diverse pyrimidine-based molecules: 2-(chloromethyl)pyrimidine and its derivatives. The presence of the chloromethyl group at the 2-position provides a reactive "handle" for medicinal chemists, enabling the facile introduction of a wide array of functional groups through nucleophilic substitution.[5] This versatility is paramount in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reactivity, and strategic applications of 2-(chloromethyl)pyrimidine derivatives in medicinal chemistry, with a particular focus on their role in the development of kinase inhibitors.

Synthesis of the Key Building Block: 2-(Chloromethyl)pyrimidine Hydrochloride

The efficient synthesis of the starting material is a critical first step in any drug discovery campaign. While various methods for the synthesis of pyrimidine derivatives exist, a reliable and scalable route to 2-(chloromethyl)pyrimidine hydrochloride is essential.[6] A common and effective approach involves a two-step process starting from a readily available pyrimidine-2-carboxylic acid ester.[7]

Synthetic Workflow

The overall synthetic strategy involves the reduction of the ester to the corresponding alcohol, followed by chlorination to yield the desired product.

Caption: Two-step synthesis of 2-(chloromethyl)pyrimidine hydrochloride.

Experimental Protocols

Step 1: Synthesis of 2-(Hydroxymethyl)pyrimidine

The reduction of a pyrimidine-2-carboxylic acid ester to 2-(hydroxymethyl)pyrimidine is a standard transformation in organic synthesis.

-

Reaction: Reduction of an ester to a primary alcohol.

-

Reagents & Conditions:

-

Substrate: Pyrimidine-2-carboxylic acid ester (1.0 eq.)

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H) (typically 1.5-2.0 eq.)

-

Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.

-

Temperature: 0 °C to room temperature.

-

Work-up: Careful quenching with water and/or an aqueous solution of sodium hydroxide, followed by extraction with an organic solvent.

-

-

Causality: Strong hydride reagents like LiAlH₄ are necessary to reduce the relatively unreactive ester functionality. The reaction is performed under anhydrous conditions at low temperatures to control the reactivity of the hydride reagent and prevent side reactions.

Step 2: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride

The conversion of the alcohol to the chloride is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂).[7]

-

Reaction: Chlorination of a primary alcohol.

-

Reagents & Conditions:

-

Substrate: 2-(Hydroxymethyl)pyrimidine (1.0 eq.)

-

Chlorinating Agent: Thionyl chloride (SOCl₂) (typically 1.1-1.5 eq.).

-

Solvent: An inert solvent such as dichloromethane (DCM) or toluene.

-

Temperature: 0 °C to reflux.

-

Work-up: The reaction mixture is typically concentrated under reduced pressure to remove excess SOCl₂ and solvent. The resulting hydrochloride salt can often be isolated by filtration.

-

-

Causality: Thionyl chloride is an effective reagent for this transformation as it reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an intramolecular SNi reaction or an intermolecular SN2 reaction with chloride to give the alkyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. The HCl generated in situ protonates the pyrimidine ring, facilitating the isolation of the product as the hydrochloride salt.

The Chemistry of Derivatization: Nucleophilic Substitution Reactions

The primary mode of reactivity for 2-(chloromethyl)pyrimidine is the SN2 reaction at the chloromethyl carbon.[5][8] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of this carbon, making it susceptible to attack by a wide range of nucleophiles.[8] This reactivity allows for the construction of a diverse library of 2-substituted pyrimidine derivatives.

Caption: General SN2 mechanism for nucleophilic substitution on 2-(chloromethyl)pyrimidine.

Reaction with Amine Nucleophiles

The reaction of 2-(chloromethyl)pyrimidine hydrochloride with primary and secondary amines is a cornerstone for building libraries of potential drug candidates, particularly kinase inhibitors where an amino linkage is often a key pharmacophoric element.[8]

-

General Protocol:

-

Dissolve 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-2.2 eq.), to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Add the desired primary or secondary amine (1.0-1.2 eq.).

-

Heat the reaction mixture, typically between 50-80 °C, and monitor by TLC or LC-MS until the starting material is consumed.[9]

-

After cooling, perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

-

Reaction with Thiol Nucleophiles

Thiol nucleophiles are generally excellent for SN2 reactions, leading to the formation of thioether linkages.

-

General Protocol:

-

Deprotonate the thiol with a suitable base (e.g., sodium hydride, sodium hydroxide, or potassium carbonate) in a solvent like ethanol or DMF.

-

Add a solution of 2-(chloromethyl)pyrimidine hydrochloride to the resulting thiolate.

-

Stir the reaction at room temperature or with gentle heating.

-

Upon completion, perform an aqueous work-up and extract the product.

-

Purify as needed.

-

Reaction with Oxygen Nucleophiles

Alcohols and phenols can also be used as nucleophiles, typically after deprotonation to the more reactive alkoxide or phenoxide.

-

General Protocol:

-

Treat the alcohol or phenol with a strong base like sodium hydride (NaH) in an anhydrous solvent such as THF or DMF.

-

Add 2-(chloromethyl)pyrimidine hydrochloride to the reaction mixture.

-

Stir at room temperature or heat as required.

-

Quench the reaction with water and extract the product.

-

Purify the desired ether derivative.

-

| Nucleophile Type | Example Nucleophile | Base | Solvent | Typical Conditions | Product Type |

| Amine (Primary) | Aniline | K₂CO₃, DIPEA | DMF, ACN | 50-80 °C | 2-((Arylamino)methyl)pyrimidine |

| Amine (Secondary) | Piperidine | K₂CO₃, DIPEA | DMF, ACN | 50-80 °C | 2-((Piperidin-1-yl)methyl)pyrimidine |

| Thiol | Thiophenol | NaOH, K₂CO₃ | Ethanol, DMF | rt - 60 °C | 2-((Phenylthio)methyl)pyrimidine |

| Alcohol/Phenol | Phenol | NaH, K₂CO₃ | THF, DMF | rt - reflux | 2-(Phenoxymethyl)pyrimidine |

Application in Medicinal Chemistry: A Focus on Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[10] The pyrimidine scaffold is a common feature in many approved kinase inhibitors, often mimicking the adenine ring of ATP to bind to the kinase active site.[11] The ability to easily introduce diverse substituents at the 2-position via the chloromethyl handle makes 2-(chloromethyl)pyrimidine an invaluable tool for developing and optimizing kinase inhibitors.[8]